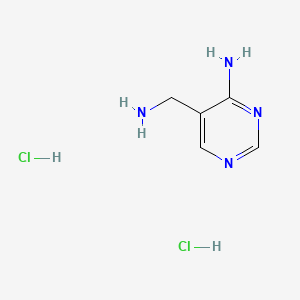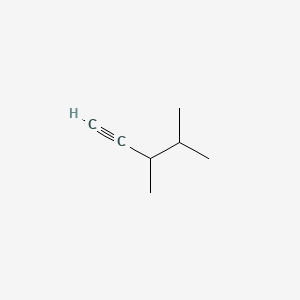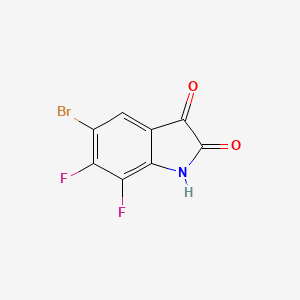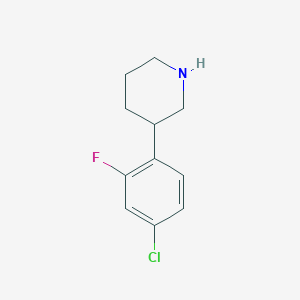
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The incorporation of a fluoromethyl group into the cyclobutane ring structure imparts unique physicochemical properties to the molecule, making it a valuable building block in synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the fluoromethylation of cyclobutane derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane . This process uses tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of commercially available fluoroiodomethane and visible light activation offers a promising approach for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated ketones, alcohols, aldehydes, and substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex fluorinated molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Its unique properties make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of fluorinated polymers
Wirkmechanismus
The mechanism of action of 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Fluorometholone: A fluorinated corticosteroid used in ophthalmic treatments.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.
Monofluoromethylated N-Heterocycles: Compounds with similar fluoromethyl groups used in medicinal chemistry.
Uniqueness: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with the fluoromethyl and hydroxyl groups. This combination imparts distinct physicochemical properties, making it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H9FO3 |
|---|---|
Molekulargewicht |
148.13 g/mol |
IUPAC-Name |
1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H9FO3/c7-3-6(5(9)10)1-4(8)2-6/h4,8H,1-3H2,(H,9,10) |
InChI-Schlüssel |
WBRHYOYNTPYJEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(CF)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(prop-2-en-1-yl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B13616953.png)
![4-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)benzonitrile](/img/structure/B13616960.png)

![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)


![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)



![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)



